(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol
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Overview
Description
(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings and a hydroxyprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivatives. The key steps include:
Formation of the Naphthalene Derivatives: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the Hydroxyprop-2-enyl Group: This step involves the use of reagents such as propargyl alcohol and catalysts like palladium or copper to facilitate the addition of the hydroxyprop-2-enyl group to the naphthalene rings.
Final Assembly: The final step involves coupling the two naphthalene derivatives through a series of condensation reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or amines replace the hydroxyprop-2-enyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halides, amines.
Scientific Research Applications
(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]phenyl]phenyl]prop-2-en-1-ol: Similar structure but with phenyl rings instead of naphthalene rings.
(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]anthracen-1-yl]anthracen-2-yl]prop-2-en-1-ol: Contains anthracene rings instead of naphthalene rings.
Uniqueness
The uniqueness of (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol lies in its dual naphthalene ring structure, which imparts specific chemical and biological properties not found in similar compounds with phenyl or anthracene rings.
Properties
Molecular Formula |
C26H22O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2/t23-,24-/m1/s1 |
InChI Key |
OXTCAIAYEXTSKB-DNQXCXABSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@@H](C=C)O)O |
Canonical SMILES |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O |
Origin of Product |
United States |
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